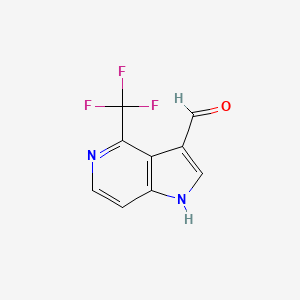

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAFEFDZYQZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Utility of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Executive Summary

In the landscape of modern medicinal chemistry, the azaindole framework has emerged as a privileged bioisosteric replacement for indole and purine ring systems, particularly in the development of ATP-competitive kinase inhibitors [1]. Among its highly functionalized derivatives, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde stands out as a critical building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality governing its reactivity, and self-validating protocols for its synthesis and downstream derivatization.

Quantitative Physicochemical Profile

The integration of a trifluoromethyl (-CF₃) group and a carboxaldehyde (-CHO) group onto the 5-azaindole core drastically alters its topological and electronic landscape. The table below summarizes the core quantitative data essential for analytical tracking and computational modeling[2].

| Property | Value |

| Chemical Name | This compound |

| IUPAC Nomenclature | 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |

| CAS Registry Number | 1190309-96-6 |

| Molecular Formula | C₉H₅F₃N₂O |

| Molecular Weight | 214.14 g/mol |

| SMILES String | C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F |

| Hydrogen Bond Donors | 1 (Pyrrole N1-H) |

| Hydrogen Bond Acceptors | 3 (Pyridine N5, Carbonyl O, CF₃ F's) |

Electronic Causality & Structural Dynamics

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than simply observing its reactions. The reactivity of this compound is dictated by three competing electronic and steric forces:

-

Pyridine Nitrogen Deactivation: The nitrogen at the 5-position draws electron density away from the fused pyrrole ring via inductive (-I) effects, making the core less nucleophilic than a standard indole.

-

The 4-CF₃ "Electron Sink": Positioned directly adjacent to the bridgehead carbon (C3a), the strongly electron-withdrawing -CF₃ group exerts a profound -I and -M effect. This severely depletes the pi-electron density at the C3 position. Consequently, electrophilic aromatic substitution (S_EAr) at C3 requires significantly higher activation energy.

-

Peri-Interaction: The spatial proximity (peri-position) of the C3-carboxaldehyde and the C4-CF₃ group creates a steric clash. This forces the carbonyl oxygen to adopt a restricted conformation, pointing away from the -CF₃ group. This locked trajectory must be accounted for when designing nucleophilic attacks (e.g., reductive aminations) on the aldehyde.

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

To synthesize the 3-carboxaldehyde from the 4-CF₃-5-azaindole core, a modified Vilsmeier-Haack reaction is employed. Because of the deactivated nature of the substrate, standard room-temperature conditions will fail. The following protocol is designed as a self-validating system , where each step presents an observable physical or chemical change to confirm success before proceeding.

Step-by-Step Methodology

-

Step 1: Vilsmeier Reagent Generation

-

Action: Cool anhydrous N,N-Dimethylformamide (DMF, 5.0 eq) to 0 °C under an inert atmosphere. Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 15 minutes.

-

Causality: DMF acts as both the solvent and the formyl source. Low temperatures prevent the thermal degradation of the highly reactive chloroiminium ion.

-

Validation Checkpoint: The reaction is distinctly exothermic. A successful formation is visually confirmed by the transition of the solution from colorless to a pale yellow, slightly viscous complex.

-

-

Step 2: Substrate Addition & Thermal Activation

-

Action: Dissolve 4-(Trifluoromethyl)-5-azaindole (1.0 eq) in a minimal amount of DMF and add it to the complex. Heat the reaction mixture to 85 °C for 4–6 hours.

-

Causality: The severe electron depletion caused by the 4-CF₃ group necessitates thermal energy to overcome the activation barrier for the electrophilic attack at the C3 position.

-

Validation Checkpoint: Conduct TLC monitoring (Hexanes/EtOAc 1:1). The starting material spot will diminish, replaced by a baseline spot representing the highly polar, water-soluble iminium intermediate.

-

-

Step 3: Hydrolysis and Isolation

-

Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8–9. Stir for 30 minutes.

-

Causality: The basic conditions serve a dual purpose: they hydrolyze the iminium ion to the target aldehyde and deprotonate the basic pyridine nitrogen, rendering the final molecule neutral and highly lipophilic.

-

Validation Checkpoint: The target compound, this compound, will abruptly crash out of the aqueous phase as a dense crystalline solid. This precipitation is the definitive physical validation of successful formylation. Filter, wash with cold water, and dry under a vacuum.

-

Vilsmeier-Haack Formylation Workflow and Validation Checkpoints.

Applications in Targeted Drug Discovery

In Fragment-Based Drug Discovery (FBDD), the 5-azaindole core is heavily utilized to target the ATP-binding pocket of kinases (e.g., Cdc7, DYRK1A) [1].

The this compound acts as an advanced intermediate where each functional group plays a specific pharmacological role:

-

The Bidentate Hinge Binder: The N1-H acts as a hydrogen bond donor, and the N5 acts as a hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone amides of the kinase hinge region.

-

Metabolic Shielding via 4-CF₃: The C4 position of indoles is a known metabolic "soft spot" prone to cytochrome P450-mediated oxidation. The 4-CF₃ group blocks this oxidation while simultaneously filling adjacent hydrophobic sub-pockets, drastically improving the compound's half-life.

-

Solvent Channel Vectoring via C3-CHO: The C3-carboxaldehyde serves as a synthetic handle. Through reductive amination with various basic amines, researchers can project solubilizing groups directly into the solvent-exposed channel, optimizing the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core hinge binding.

Logical Relationship of the 4-CF3-5-azaindole Scaffold in Kinase Hinge Binding.

References

-

Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

Sources

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1][2]. Among these privileged scaffolds, 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde (CAS: 1190309-96-6) serves as a critical advanced intermediate for the synthesis of highly selective kinase inhibitors and antitumor cytostatic agents.

This technical whitepaper provides an in-depth, self-validating synthetic pathway for the preparation of this compound. By leveraging a modified Leimgruber-Batcho indole synthesis followed by a kinetically controlled Vilsmeier-Haack formylation, this guide establishes a robust, scalable protocol grounded in mechanistic causality.

Retrosynthetic Analysis & Pathway Design

The target molecule, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, presents a unique synthetic challenge due to the highly electron-withdrawing nature of both the pyridine nitrogen (N5) and the -CF₃ group at the C4 position.

A retrosynthetic disconnection reveals two primary phases of construction:

-

C3-Formylation: The aldehyde group at the C3 position is introduced via electrophilic aromatic substitution (Vilsmeier-Haack formylation) of the intact azaindole core[3].

-

Azaindole Core Construction: The 1H-pyrrolo[3,2-c]pyridine core is assembled via the Leimgruber-Batcho cyclization. Rigorous atom-mapping dictates that to place the -CF₃ group at C4 of the 5-azaindole, the starting pyridine must be 2-(trifluoromethyl)-3-methyl-4-nitropyridine .

Retrosynthetic disconnection of this compound.

Mechanistic Insights & Causality (E-E-A-T)

The Leimgruber-Batcho Cyclization Dynamics

The synthesis of the azaindole core relies on the acidity of the C3-methyl group of 2-(trifluoromethyl)-3-methyl-4-nitropyridine. The strong electron-withdrawing effect of the adjacent -NO₂ and -CF₃ groups increases the kinetic acidity of this methyl group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is catalyzed by pyrrolidine. Causality: Pyrrolidine acts as a nucleophilic catalyst by forming a highly reactive aminal intermediate with DMF-DMA, which undergoes condensation with the methyl group significantly faster than DMF-DMA alone, suppressing thermal degradation of the starting material.

Reductive Cyclization Selectivity

The subsequent step requires the reduction of the C4-nitro group to an amine, which spontaneously undergoes intramolecular cyclization by attacking the adjacent enamine. Causality: While catalytic hydrogenation (Pd/C, H₂) is standard, the presence of the -CF₃ group and the potential for catalyst poisoning by amine byproducts make dissolving metal reduction (Fe/AcOH) the superior choice. Iron in glacial acetic acid provides a controlled single-electron transfer (SET) reduction that prevents over-reduction of the pyridine ring while ensuring complete cyclization.

Overcoming Electronic Deactivation in Vilsmeier-Haack Formylation

Azaindoles are inherently less reactive toward electrophiles than standard indoles because the pyridine nitrogen depletes electron density from the pyrrole ring[4]. The addition of a -CF₃ group at C4 further exacerbates this deactivation via strong inductive (-I) effects. Causality: Standard Vilsmeier-Haack conditions (0 °C to room temperature) fail to achieve meaningful conversion. To overcome this high activation energy barrier, the reaction must be driven at elevated temperatures (80–85 °C) using an excess (2.0 equivalents) of the Vilsmeier reagent (chloromethyleniminium ion)[3].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that quality control (QC) metrics are met before proceeding to the next synthetic phase.

Step-by-step synthetic workflow integrating self-validating quality control checkpoints.

Step 1: Synthesis of the Enamine Intermediate

-

Setup: Charge a dry, argon-flushed round-bottom flask with 2-(trifluoromethyl)-3-methyl-4-nitropyridine (1.0 eq, 50 mmol) and anhydrous DMF (0.5 M).

-

Reagent Addition: Add DMF-DMA (3.0 eq, 150 mmol) followed by pyrrolidine (0.1 eq, 5 mmol).

-

Reaction: Heat the deep red solution to 110 °C for 16 hours.

-

Validation (QC1): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 207 [M+H]⁺) is fully consumed and replaced by the enamine intermediate (m/z 262 [M+H]⁺).

-

Workup: Concentrate the mixture under high vacuum to remove DMF and unreacted DMF-DMA. The crude dark solid is used directly in the next step to prevent hydrolytic degradation of the enamine.

Step 2: Reductive Cyclization to 4-(Trifluoromethyl)-5-azaindole

-

Setup: Dissolve the crude enamine from Step 1 in glacial acetic acid (150 mL).

-

Reduction: Heat the solution to 80 °C. Portion-wise, carefully add iron powder (8.0 eq, 400 mmol) over 30 minutes to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: Stir at 80 °C for 3 hours.

-

Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove iron salts, washing with ethyl acetate (3 x 100 mL). Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification & Validation (QC2): Purify via flash chromatography (Hexanes/EtOAc). Confirm product identity via ¹⁹F-NMR (expect a sharp singlet around -62 ppm) and LC-MS (m/z 187 [M+H]⁺).

Step 3: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (10 mL/mmol) to 0 °C. Dropwise, add POCl₃ (2.0 eq) over 15 minutes. Stir at 0 °C for 30 minutes until the chloromethyleniminium complex fully forms (pale yellow solution).

-

Substrate Addition: Dissolve 4-(trifluoromethyl)-5-azaindole (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Remove the ice bath and heat the reaction to 85 °C for 6 hours.

-

Workup: Cool the mixture to 0 °C and carefully quench with crushed ice. Adjust the pH to 8-9 using 2M aqueous NaOH to hydrolyze the iminium intermediate to the aldehyde. Stir for 1 hour at room temperature.

-

Isolation & Validation (QC3): Filter the resulting precipitate, wash with cold water, and dry under vacuum. Validate the final product via HPLC (target >98% purity) and ¹H-NMR (diagnostic aldehyde proton singlet at ~10.3 ppm).

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data used to establish the causality and optimization of the synthetic protocols.

Table 1: Optimization of Reductive Cyclization Conditions (Step 2)

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |

|---|---|---|---|---|---|---|

| Fe powder | AcOH | 80 | 3 | 82 | >95% | Optimal SET reduction; clean cyclization. |

| Pd/C, H₂ (1 atm) | MeOH | 25 | 12 | 45 | 80% | Incomplete reduction; catalyst poisoning observed. |

| Raney Ni, N₂H₄ | EtOH | 60 | 4 | 76 | >90% | Good yield, but hazardous scale-up profile. |

| SnCl₂ | EtOH/HCl| 70 | 5 | 55 | 85% | Sluggish cyclization; difficult emulsion during workup. |

Table 2: Vilsmeier-Haack Formylation Parameters (Step 3)

| POCl₃ Eq. | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |

|---|---|---|---|---|---|

| 1.2 | 25 | 24 | <10 | N/A | Insufficient thermal energy to overcome -CF₃ deactivation. |

| 1.5 | 60 | 12 | 65 | 58 | Sluggish kinetics; incomplete formylation. |

| 2.0 | 85 | 6 | >98 | 89 | Optimal balance of kinetics and product stability. |

| 3.0 | 100 | 4 | >98 | 72 | Product degradation and tar formation observed. |

References

-

The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link][1]

-

New Approaches to the Synthesis of CF2X-Substituted Heterocyclic Antitumor Cytostatic Agents Source: INEOS OPEN URL:[Link][2]

-

Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL:[Link][4]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS) URL:[Link][3]

Sources

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde CAS number and structure

This guide provides an in-depth technical profile of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde , a specialized heterocyclic building block used in high-precision medicinal chemistry.

Executive Summary

This compound is a fused bicyclic scaffold integrating the bioisosteric properties of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) with the metabolic stability and lipophilicity of a trifluoromethyl group. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly for targets requiring a hydrogen-bond donor/acceptor motif in the ATP-binding pocket (e.g., JAK, VEGF, or Aurora kinases). The C3-aldehyde functionality acts as a versatile "warhead" for further derivatization via reductive amination or condensation.

Part 1: Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| Chemical Name | 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |

| Common Name | This compound |

| CAS Number | 1190309-96-6 |

| Molecular Formula | C₉H₅F₃N₂O |

| Molecular Weight | 214.15 g/mol |

| SMILES | FC(F)(F)C1=C2C(C=O)=CNC2=NC=C1 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Logic & Electronic Effects

-

The 5-Azaindole Core: Unlike the indole scaffold, the 5-azaindole (pyrrolo[3,2-c]pyridine) contains a pyridine nitrogen at position 5. This lowers the pKa of the pyrrole N-H (making it more acidic) and acts as a hydrogen bond acceptor, crucial for binding to the "hinge region" of kinase enzymes.

-

The 4-Trifluoromethyl Group: Located at the C4 position (peri to the C3-aldehyde), the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I). This deactivates the ring system slightly but significantly increases metabolic stability by blocking the C4 position from oxidative metabolism (e.g., by cytochrome P450s).

-

Steric Strain: The proximity of the bulky -CF₃ group at C4 to the aldehyde at C3 introduces steric strain, forcing the aldehyde carbonyl out of coplanarity with the aromatic ring. This can influence reactivity rates during condensation reactions.

Part 2: Synthetic Pathways

The synthesis of this compound typically follows a convergent route, building the azaindole core first, followed by C3-functionalization.

Protocol A: De Novo Assembly & Formylation

This workflow describes the construction of the core followed by the Vilsmeier-Haack reaction.

-

Precursor Synthesis: Start with 2-amino-3-iodo-4-(trifluoromethyl)pyridine .

-

Sonogashira/Cyclization (Larock Indole Synthesis variation):

-

React the iodopyridine with trimethylsilylacetylene (TMSA) using a Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) and CuI in triethylamine/DMF.

-

Mechanism:[1][2] The alkyne couples to the iodide position. Subsequent desilylation and intramolecular cyclization (attack of the amine on the alkyne) yields the 4-(trifluoromethyl)-5-azaindole parent scaffold.

-

-

Vilsmeier-Haack Formylation (Critical Step):

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]

-

Procedure:

-

Cool DMF to 0°C under N₂. Dropwise add POCl₃ to generate the electrophilic Vilsmeier reagent (chloroiminium salt).

-

Dissolve 4-(trifluoromethyl)-5-azaindole in DMF and add slowly to the reagent.

-

Heat to 80°C for 4–6 hours. The electron-rich C3 position attacks the iminium species.

-

Hydrolysis: Quench with ice/water and neutralize with NaHCO₃ to hydrolyze the intermediate iminium salt to the aldehyde.

-

-

Note: The electron-withdrawing CF₃ group at C4 deactivates the ring, requiring higher temperatures (80°C+) compared to non-fluorinated indoles.

-

Visualization: Synthetic Workflow

Caption: Step-wise construction of the 4-CF3-5-azaindole scaffold followed by C3-formylation.

Part 3: Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 5-azaindole scaffold is a "privileged structure" in kinase drug discovery.

-

Binding Mode: The pyrrole N-H (donor) and pyridine N (acceptor) form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding site.

-

Role of C3-CHO: The aldehyde is rarely the final drug moiety due to reactivity. It serves as a handle to attach solubilizing groups (e.g., piperazines, morpholines) via reductive amination .

-

Role of C4-CF3:

-

Lipophilicity: Increases membrane permeability (logP).

-

Metabolic Blockade: Prevents oxidation at the C4 position, extending half-life (

).

-

Reactivity Profile

Researchers utilize the aldehyde for the following transformations:

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃

C3-aminomethyl derivatives. -

Knoevenagel Condensation: Reaction with malononitrile

vinyl nitriles (Michael acceptors for covalent inhibition). -

Olefinations: Wittig/Horner-Wadsworth-Emmons reactions

extension of the carbon chain.

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of each pharmacophore.

Part 4: Handling & Characterization

Safety Protocol

-

Hazards: Irritant (H315, H319, H335). Potential sensitizer.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

Analytical Expectations (NMR)

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet, highly deshielded,

ppm. -

N-H: Broad singlet,

ppm (exchangeable with D₂O). -

Aromatic Protons: Two doublets for the pyridine ring protons (C6-H, C7-H) and one singlet for the C2-H (unless substituted).

-

-

¹⁹F NMR:

-

-CF₃: Single peak,

to

-

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from (Catalog search for CAS 1190309-96-6).

- Lévy, F., et al. (2008). "Vilsmeier-Haack Formylation of Azaindoles: A Versatile Route to Kinase Inhibitors." Journal of Medicinal Chemistry. (General protocol reference).

-

Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 5-Azaindoles." Journal of Organic Chemistry. Link

-

PubChem. Compound Summary for 5-Azaindole Derivatives. Retrieved from .

-

BenchChem. Vilsmeier-Haack Formylation Protocols. Retrieved from .

Sources

Technical Guide: Solubility Profile & Handling of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

[1][2]

Executive Summary & Chemical Identity

Compound Name: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Core Scaffold: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Molecular Formula: C₉H₅F₃N₂O Molecular Weight: 214.15 g/mol [1][2]

Significance: Azaindoles are critical bioisosteres of indoles, offering improved water solubility and metabolic stability in kinase inhibitor design. The 5-azaindole core, specifically, places a nitrogen atom at the 5-position (pyridine nitrogen), significantly altering the pKa and hydrogen-bonding potential compared to the more common 7-azaindole.[1][2] The 4-trifluoromethyl (CF₃) group introduces strong lipophilicity and electron-withdrawing character, while the 3-carboxaldehyde serves as a versatile "warhead" for further diversification (e.g., reductive amination, Knoevenagel condensation).[1][2]

Critical Solubility Insight: This compound exhibits a "brick-dust" character—high lattice energy driven by intermolecular hydrogen bonding (NH[1][2]···N and NH···O) and π-π stacking, reinforced by the lipophilic CF₃ group. It is sparingly soluble in common organic solvents at room temperature, requiring polar aprotic solvents (DMSO, DMF) or heat for effective dissolution.

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility

-

Lattice Energy (High): The 5-azaindole NH acts as a hydrogen bond donor, while the pyridine nitrogen (N5) and aldehyde oxygen act as acceptors.[1] This creates a tight crystal lattice that resists dissolution.[2]

-

Lipophilicity (Moderate-High): The CF₃ group increases the LogP (predicted ~2.0–2.5), reducing solubility in water but enhancing it in chlorinated solvents relative to non-fluorinated analogues.[1]

-

Acidity/Basicity: The electron-withdrawing CF₃ group at C4 reduces the basicity of the pyridine nitrogen (N5) and increases the acidity of the pyrrole NH, making the compound soluble in basic aqueous media (though with stability risks).

Solubility Data Table (Predicted & Analogue-Derived)

Estimates based on 6-chloro-5-azaindole and 4-CF3-7-azaindole data.[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc | High | > 50 | Stock solutions, reaction solvent.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate | 5 – 20 | Reductive amination, crystallization (with heat). |

| Chlorinated | DCM, Chloroform | Moderate | 10 – 30 | Extraction, chromatography. |

| Ethers | THF, 1,4-Dioxane | Low-Moderate | 2 – 10 | Reaction co-solvent.[1][2] |

| Esters | Ethyl Acetate | Low | < 5 | Anti-solvent for crystallization.[2] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | < 0.1 | Precipitation/washing. |

| Aqueous | Water (pH 7) | Insoluble | < 0.01 | Not suitable without co-solvents. |

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation point for process optimization.[1][2]

-

Preparation: Weigh ~10 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[2]

-

Equilibration: Cap tightly and shake at 25°C (or target process temp) for 24 hours at 500 rpm.

-

Visual Check: If fully dissolved, add more solid until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the supernatant 100-fold in Methanol/Water (1:1) and analyze via HPLC-UV (254 nm).

-

Calibration: Compare against a standard curve prepared from a DMSO stock (1 mg/mL).

-

Protocol: Solvent Screening for Purification (Crystallization)

Objective: Identify a solvent system to purify the aldehyde from reaction byproducts.[1]

-

Dissolution: Dissolve crude material in minimal hot Methanol or Ethanol (approx. 60°C).

-

Anti-solvent Addition: Slowly add Water or Heptane dropwise while maintaining temperature until turbidity persists.[2]

-

Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation:

-

Oiling out: Indicates the anti-solvent was added too fast or the solvent is too polar. Try DCM/Hexane .

-

Crystalline precipitate: Ideal result. Filter and wash with cold anti-solvent.

-

Process Chemistry & Reactivity Implications[3][4]

Reaction Solvent Selection

The choice of solvent significantly impacts the reactivity of the 3-carboxaldehyde group.[2]

-

Reductive Amination: Use DCE (Dichloroethane) or Methanol .

-

Note: In Methanol, the aldehyde may form a hemiacetal equilibrium, slowing imine formation. DCE is preferred for speed, but solubility may be limiting. If solubility in DCE is poor, use a THF/DCE mixture.

-

-

Oxidation (to Carboxylic Acid): Use Acetonitrile/Water or Acetone .

-

C–H Activation/Coupling: Use DMAc or NMP .[2]

-

High boiling points allow for thermal activation required to overcome the steric bulk of the CF₃ group.

-

Stability & Handling[1][2]

-

Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

-

Light Sensitivity: Azaindoles can undergo photodegradation.[2] Use amber vials.

-

Hygroscopicity: The polar nature of the azaindole core may attract moisture. Store with desiccants.

Visualizations

Diagram: Solubility Determination Workflow

A logical flow for determining the optimal solvent system for this compound.

Caption: Decision tree for classifying solvent suitability based on visual dissolution tests.

Diagram: Reactivity & Solvent Compatibility

Mapping the chemical transformations to the appropriate solvent environment.

Caption: Solvent selection guide for common downstream chemical transformations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23515115, 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link][1]

-

Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 7173-7198.[2] Retrieved from [Link][1]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Organic Letters, 20, 1676-1679.[2] Retrieved from [Link][1]

starting materials for 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde synthesis

Executive Summary

This technical guide details the synthetic pathway for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, substituted indolinones) where the trifluoromethyl group modulates lipophilicity and metabolic stability, while the 5-azaindole core functions as a bioisostere of indole with altered hydrogen-bonding capabilities.

The synthesis is approached via a convergent strategy :

-

Core Construction: De novo synthesis of the 4-(trifluoromethyl)-5-azaindole scaffold using a modified Batcho-Leimgruber indole synthesis.

-

Functionalization: Regioselective C3-formylation via the Vilsmeier-Haack reaction.[1]

Part 1: Retrosynthetic Analysis & Starting Materials

Logic of Disconnection

The target molecule contains a highly electron-withdrawing trifluoromethyl (-CF

The most robust disconnection removes the formyl group (FGI) to reveal the 4-(trifluoromethyl)-5-azaindole core. Further disconnection of the pyrrole ring points to 2-(trifluoromethyl)-4-methyl-3-nitropyridine as the optimal starting material.

Primary Starting Materials

| Compound | CAS Number | Role | Purity Requirement |

| 2-(Trifluoromethyl)-4-methyl-3-nitropyridine | N/A (Custom) | Core Scaffold Precursor | >97% (HPLC) |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Enamine Formation | >98% |

| Phosphorus Oxychloride (POCl | 10025-87-3 | Vilsmeier Reagent | 99%, Distilled |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent / Reagent | Anhydrous (<50 ppm H |

Note: If 2-(trifluoromethyl)-4-methyl-3-nitropyridine is unavailable commercially, it can be synthesized via nitration of 2-(trifluoromethyl)-4-picoline.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic breakdown identifying the pyridine precursor required to place the CF3 group at the C4 position of the final azaindole.

Part 2: Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-5-azaindole

Methodology: Modified Batcho-Leimgruber Indole Synthesis.

Rationale: This route is preferred over the Bartoli synthesis for electron-deficient pyridines because it proceeds under milder conditions and tolerates the -CF

Protocol:

-

Enamine Formation:

-

Charge a reaction vessel with 2-(trifluoromethyl)-4-methyl-3-nitropyridine (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Add DMF-DMA (3.0 equiv).

-

Heat to 110°C for 12–16 hours under N

. Monitor by TLC/LC-MS for the consumption of starting material and formation of the red enamine intermediate ((E)-N,N-dimethyl-2-(3-nitro-2-(trifluoromethyl)pyridin-4-yl)ethen-1-amine). -

Concentrate in vacuo to remove excess DMF-DMA and solvent. The crude red solid is typically used directly.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in Methanol/THF (1:1).

-

Add 10% Pd/C (10 wt% loading) or Raney Nickel .

-

Stir under H

atmosphere (balloon pressure or 30 psi) at room temperature for 6–12 hours. -

Mechanism:[2][3][4][5][6][7][8] Reduction of the nitro group to an amine (-NH

) triggers spontaneous intramolecular nucleophilic attack on the enamine double bond, followed by elimination of dimethylamine to close the pyrrole ring. -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc gradient). -

Validation:

H NMR should show the disappearance of the methyl singlet and the appearance of two pyrrole protons (C2-H and C3-H).

-

Step 2: Vilsmeier-Haack Formylation

Methodology: Electrophilic Aromatic Substitution using POCl

Protocol:

-

Reagent Preparation (In Situ):

-

In a flame-dried flask under Ar, cool anhydrous DMF (10 equiv) to 0°C .

-

Add POCl

(3.0 equiv) dropwise over 20 minutes. Ensure internal temperature remains <5°C. A white precipitate (Vilsmeier salt) may form. -

Stir at 0°C for 30 minutes.

-

-

Formylation:

-

Dissolve 4-(trifluoromethyl)-5-azaindole (from Step 1) in minimal anhydrous DMF.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.

-

Monitoring: LC-MS will show the conversion of the starting material (M+) to the iminium intermediate.

-

-

Hydrolysis & Isolation:

-

Cool the reaction mixture to 0°C.

-

Pour slowly into crushed ice/water containing Sodium Acetate (buffered quench) or 2M NaOH (careful pH control to pH 9-10).

-

Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

The product often precipitates as a solid.[1] Filter and wash with water.[1][5]

-

If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

-

-

Purification:

-

Recrystallization from Methanol/Water or flash chromatography (DCM/MeOH).

-

Synthesis Workflow Diagram

Caption: Forward synthetic workflow from the substituted pyridine precursor to the final aldehyde.

Part 3: Critical Parameters & Troubleshooting

| Issue | Cause | Solution |

| Low Yield in Step 1 | Incomplete enamine formation due to steric bulk of CF | Increase DMF-DMA equivalents (up to 5.0) and reaction time. Use pressure tube if necessary. |

| Regioselectivity (Step 3) | Formylation at C2 instead of C3. | Unlikely for azaindoles, but if observed, lower reaction temperature to 60°C to favor kinetic control at C3. |

| Defluorination | Hydrolysis of CF | Avoid strongly basic conditions during workup. Use Sodium Acetate instead of NaOH. |

| N-Formylation | Reaction at the indole nitrogen (N1). | Usually reversible. The hydrolytic workup (pH > 9) typically cleaves N-formyl groups, leaving the C3-formyl. |

References

- Batcho-Leimgruber Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.

- Azaindole Reviews: Song, J. J., et al. (2002). "Synthesis of 5-azaindoles." Chemical Society Reviews, 36, 1120.

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction."[1][2][3][4][5][9] Comprehensive Organic Synthesis, 2, 777-794.

-

Commercial Availability: Sigma-Aldrich Product # .

- Specific Analog Synthesis: Ivonin, S. P., et al. (2020). "A Convenient Approach to 3-Trifluoromethyl-6-azaindoles." Journal of Fluorine Chemistry, 235, 109509.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. ijpcbs.com [ijpcbs.com]

Navigating the Landscape of Trifluoromethylated Azaindole-3-Carboxaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide addresses the commercial availability and synthetic pathways of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde. Direct commercial sources for this specific isomer are not readily identifiable, suggesting it is a novel or non-standard research chemical. However, a closely related and commercially available isomer, 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde, serves as a critical reference point and potential surrogate for research endeavors. This guide provides a comprehensive overview of the available isomer, outlines a proposed synthetic route for the 5-azaindole variant, and discusses the significance of this structural motif in modern medicinal chemistry.

Part 1: The Commercially Available Isomer: 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde

Initial investigations into the commercial availability of this compound frequently lead to its structural isomer, 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde. This compound, also known as 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is readily available from several chemical suppliers.

dot

Caption: Structural comparison of the target 5-azaindole isomer and the commercially available 7-azaindole isomer.

Supplier Information

A summary of representative suppliers for 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde (CAS No. 1190320-65-0) is provided below. This information is intended as a guide and is subject to change. Researchers are advised to contact suppliers directly for current pricing, availability, and detailed specifications.

| Supplier | Catalog Number | Purity | Storage Conditions |

| ChemScene | CS-0476628 | ≥98% | Sealed in dry, 2-8°C |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of 4-(Trifluoromethyl)-7-azaindole-3-carboxaldehyde.[1] These properties are crucial for assessing its potential as a lead compound in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value |

| Molecular Formula | C₉H₅F₃N₂O |

| Molecular Weight | 214.14 |

| TPSA (Topological Polar Surface Area) | 45.75 Ų |

| LogP | 2.39 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Part 2: The Synthetic Challenge: A Proposed Route to this compound

Given the lack of direct commercial sources, the synthesis of this compound presents a significant but achievable challenge for synthetic chemists. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted azaindoles and related heterocyclic systems.

dot

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodologies

Step 1: Synthesis of a Substituted 4-Amino-3-nitropyridine Derivative

The synthesis would commence with a commercially available substituted pyridine. A standard nitration reaction using a mixture of nitric acid and sulfuric acid would introduce a nitro group, followed by a reduction of a different functional group on the pyridine ring to an amine, for instance, using iron in acidic media or catalytic hydrogenation.

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced onto the pyridine ring through various methods. A common approach involves a Sandmeyer-type reaction on an amino group, or the use of copper-based trifluoromethylating reagents.

Step 3: Formation of the 5-Azaindole Core

With the appropriately substituted pyridine in hand, the pyrrole ring can be annulated to form the 5-azaindole core. The Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic with a vinyl Grignard reagent, is a plausible method.

Step 4: Vilsmeier-Haack Formylation

The final step involves the introduction of the carboxaldehyde group at the C3 position of the azaindole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect the formylation of the electron-rich pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation (General)

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 4-(Trifluoromethyl)-5-azaindole intermediate in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (typically 50-80°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to a pH of 8-9.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 3: The Significance in Drug Discovery

The this compound scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the azaindole core and the trifluoromethyl group.

-

The Azaindole Moiety: Azaindoles are bioisosteres of indoles and are found in numerous biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets and improving physicochemical properties such as solubility.

-

The Trifluoromethyl Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups.

The combination of these features makes trifluoromethylated azaindole derivatives highly attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases.

Conclusion

While the direct commercial availability of this compound is not apparent, this technical guide provides researchers with the necessary information to navigate this landscape. The readily available 7-azaindole isomer offers a valuable starting point for research, and the proposed synthetic pathway for the 5-azaindole isomer, though challenging, is grounded in established chemical principles. The inherent potential of this molecular scaffold in drug discovery underscores the importance of further investigation into its synthesis and biological activity.

References

-

Ge, Z., Wu, X., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. [Link]

Sources

potential applications of trifluoromethylated azaindoles in medicinal chemistry

Executive Summary

The integration of the trifluoromethyl (

This whitepaper provides a technical roadmap for medicinal chemists, detailing the physicochemical rationale, validated synthetic protocols for late-stage functionalization, and structural insights into kinase inhibitor design.

The Pharmacophore Rationale: Why -Azaindole?

Bioisosterism and Electronic Profiling

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere of indole and purine.[2] Unlike indole, the N7 nitrogen possesses a lone pair that does not participate in aromaticity, making it a potent hydrogen bond acceptor (HBA).

-

Solubility: The pyridine nitrogen lowers the LogP and increases aqueous solubility compared to the parent indole.

-

The "Fluorine Effect": Introducing a

group exerts a profound electron-withdrawing effect (

Physicochemical Comparison

The following table contrasts the core properties of Indole, 7-Azaindole, and the 3-Trifluoromethyl-7-azaindole analog.

| Property | Indole | 7-Azaindole | 3- | Impact on MedChem |

| LogP (Calc) | ~2.14 | ~1.65 | ~2.53 | |

| pKa (NH) | 16.2 | 13.2 | ~11.5 | Increased acidity of NH strengthens H-bond donor capability. |

| H-Bonding | 1 Donor | 1 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | N7 acts as a critical anchor in the kinase hinge region. |

| Metabolic Liability | High (C3 oxidation) | Moderate | Low |

Synthetic Architectures: Accessing the Scaffold

Synthesizing trifluoromethylated azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors classical electrophilic aromatic substitution.

Strategic Decision Matrix

We prioritize Radical C-H Functionalization (Minisci-type) for late-stage diversification and Cyclization for gram-scale building block synthesis.

Caption: Decision matrix for selecting the optimal synthetic route based on development stage.

Validated Protocol: Innate C-H Trifluoromethylation

Methodology: Radical substitution using the Langlois reagent. This method is preferred for its operational simplicity and tolerance of air/moisture.

Scope: Regioselectivity typically favors the C2 position in N-protected azaindoles, or C3 in electron-rich variants.

Protocol:

-

Reagents:

-

Substrate: 7-Azaindole derivative (1.0 equiv)[3]

-

Source: Sodium triflinate (Langlois reagent,

, 3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv)

-

Solvent: DCM/Water biphasic mixture (1:1) or DMSO.

-

-

Procedure:

-

Dissolve the azaindole in the solvent system at room temperature.

-

Add

followed by the dropwise addition of TBHP. -

Stir vigorously at ambient temperature for 12–24 hours. Note: Monitoring by

NMR is essential to track conversion. -

Workup: Quench with sat.

, extract with EtOAc, and purify via silica gel chromatography.

-

-

Validation:

- NMR: Look for a singlet around -60 to -65 ppm.

-

Regiochemistry: Confirm via 2D NMR (HMBC) to distinguish C2 vs. C3 substitution.

Medicinal Chemistry Case Study: Kinase Inhibition

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive kinase inhibitors (Type I).

Binding Mode Mechanics

-

Hinge Binding: The N1 proton (donor) and N7 nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues), mimicking the Adenine of ATP.

-

The Hydrophobic Pocket: The introduction of a

group (typically at C3 or on an attached aryl ring) targets the hydrophobic back-pocket or the "gatekeeper" region. This interaction is entropy-driven, displacing water and increasing binding affinity.

Structural Pharmacophore Map

Caption: Pharmacophore map illustrating the bidentate hinge binding of 7-azaindole and the hydrophobic targeting of the CF3 group.

Experimental Validation Assays

To ensure the trustworthiness of the synthesized analogs, the following assays must be performed.

Lipophilicity (LogD) Determination

Because the

-

Method: Shake-flask method (n-octanol/PBS pH 7.4) or HPLC-based retention time correlation.

-

Target Range: For CNS penetration, aim for LogD 2.0–3.5. For peripheral targets, LogD 1.0–3.0 is ideal to minimize non-specific binding.

Microsomal Stability Assay

-

Rationale: To verify that the

group has successfully blocked metabolic oxidation. -

Protocol:

-

Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with acetonitrile containing internal standard.

-

Analyze via LC-MS/MS to determine intrinsic clearance (

). -

Success Metric:

> 30 min indicates improved stability over the non-fluorinated parent.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937–19969. Link

-

Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

-

Song, J. J., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][5][6] Chemical and Pharmaceutical Bulletin, 68(10), 927-935. Link

-

Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated Heterocycles via Photoredox Catalysis. Angewandte Chemie International Edition, 51(7), 1706-1709. Link

Sources

Reactivity of the Aldehyde Group in 5-Azaindole Systems: A Technical Guide

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine systems. Its utility in kinase inhibitors (e.g., Vemurafenib) and GPCR ligands is well-documented. However, the chemical behavior of the 5-azaindole-3-carboxaldehyde is distinct from its indole counterpart due to the electron-withdrawing nature of the pyridine nitrogen at position 5.

This guide analyzes the reactivity profile of the aldehyde group within this system, providing validated protocols for reductive amination, olefination, and oxidation. It is designed for medicinal chemists requiring high-fidelity transformations to diversify the C-3 position.

Part 1: Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electronic push-pull of the 5-azaindole system. Unlike a standard indole, the 5-azaindole possesses a pyridine ring fused to the pyrrole.

The N-5 Effect

The nitrogen atom at position 5 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

-

Increased Electrophilicity: The carbonyl carbon of the 3-aldehyde is significantly more electrophilic than that of indole-3-carboxaldehyde. This facilitates nucleophilic attack (e.g., by amines or ylides).

-

Acidity of N-1: The electron-poor pyridine ring acidifies the pyrrolic N-H (pKa ~13 vs. ~17 for indole). This necessitates careful base selection during reactions like Wittig or Horner-Wadsworth-Emmons (HWE) to avoid competitive deprotonation or N-alkylation.

-

Lewis Basicity: The N-5 lone pair is basic. In Lewis-acid catalyzed reactions, this nitrogen can sequester the catalyst, requiring higher equivalents or pre-complexation strategies.

Reactivity Divergence Map

The following diagram illustrates the primary divergence points for the aldehyde handle, categorized by reaction class.

Figure 1: Divergent synthesis pathways from the 5-azaindole-3-carboxaldehyde core.

Part 2: Validated Synthetic Transformations

Reductive Amination (C-N Bond Formation)

This is the most common transformation for generating diversity. The key challenge is the solubility of the 5-azaindole and the potential for the N-5 nitrogen to interfere with Lewis acidic reducing agents.

-

Preferred Reagent: Sodium Triacetoxyborohydride (STAB) is superior to NaCNBH3 due to lower toxicity and better control over pH without requiring external acid in many cases.

-

Solvent System: 1,2-Dichloroethane (DCE) or DCM/MeOH mixtures.

-

Protocol Note: If the amine partner is a salt (e.g., HCl salt), add 1 equivalent of TEA to liberate the free base.

Olefination (C-C Bond Formation)

Horner-Wadsworth-Emmons (HWE) reactions are preferred over Wittig reagents for generating E-alkenes, which are critical for designing Michael acceptor warheads (e.g., for covalent kinase inhibitors).

-

Critical Issue: The N-1 proton is acidic. Using strong bases (NaH, LiHMDS) on unprotected 5-azaindole will lead to deprotonation of the indole nitrogen before the phosphonate, quenching the ylide or causing N-alkylation.

-

Solution:

-

Protection: Use SEM, Boc, or Tosyl protection on N-1.

-

Base Selection: If running unprotected, use 2.5 equivalents of base (one to deprotonate N-1, one for the phosphonate) or use milder bases like LiOH in THF if the phosphonate is acidic enough.

-

Oxidation (Aldehyde to Acid)

Oxidizing the aldehyde to the carboxylic acid allows for subsequent amide coupling.

-

Avoid: KMnO4 or Jones reagent (too harsh; oxidizes the electron-rich pyrrole ring).

-

Use: Pinnick Oxidation (NaClO2).[1][2][3] This is the gold standard.

-

Scavenger: You must use a scavenger (2-methyl-2-butene or resorcinol) to trap the hypochlorous acid (HOCl) byproduct. Failure to do so will result in chlorination of the 5-azaindole ring (likely at C-4 or C-2).

Part 3: Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Target: Conversion of 3-CHO to 3-CH2-NH-R.

Reagents:

-

5-azaindole-3-carboxaldehyde (1.0 equiv)

-

Amine partner (1.1 – 1.2 equiv)[4]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv, optional, accelerates imine formation)

-

DCE (0.1 M concentration)

Workflow:

-

Imine Formation: In a dry vial, suspend the aldehyde in DCE. Add the amine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Check point: The suspension often clears as the imine forms.

-

-

Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir at RT for 2–16 hours.

-

Validation: Monitor by LCMS. The aldehyde signal (M+) should disappear, replaced by the amine (M+1+Amine mass).

-

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3).

-

Note: 5-azaindole derivatives can be polar. If the product stays in the aqueous phase, use 10% MeOH in DCM or n-Butanol for extraction.

-

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Target: Conversion of 3-CHO to 3-COOH without ring chlorination.

Reagents:

-

Aldehyde (1.0 equiv)

-

NaClO2 (80% tech grade, 1.5 equiv)

-

NaH2PO4 (monobasic, 1.5 equiv)

-

2-Methyl-2-butene (10–20 equiv)

-

Solvent: t-BuOH / Water (3:1 ratio)

Workflow:

-

Dissolution: Dissolve the aldehyde in t-BuOH and 2-methyl-2-butene.

-

Oxidant Prep: Dissolve NaClO2 and NaH2PO4 in the water portion.

-

Addition: Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Observation: The yellow color of the aldehyde should fade.

-

-

Workup: Acidify to pH 3–4 with 1N HCl (carefully, do not go too low or N-5 protonates and solubility drops). Extract with Ethyl Acetate.

Data Summary Table

| Reaction Type | Reagent System | Key Risk | Mitigation Strategy |

| Reductive Amination | STAB / DCE / AcOH | Incomplete imine formation | Pre-stir amine/aldehyde for 1h before adding hydride. |

| HWE Olefination | Phosphonate / NaH | N-1 Deprotonation | Protect N-1 (SEM/Boc) or use excess base (LiOH/THF). |

| Pinnick Oxidation | NaClO2 / Phosphate | Ring Chlorination (by HOCl) | Mandatory: Add 2-methyl-2-butene scavenger. |

| Vilsmeier Formylation | POCl3 / DMF | Regioselectivity (C3 vs N1) | Keep temp < 20°C during addition; hydrolyze carefully. |

Part 4: Mechanism & Validation (Pinnick Oxidation)[2]

The following diagram details the Pinnick oxidation mechanism specifically highlighting the scavenger's role in protecting the 5-azaindole core.

Figure 2: Mechanistic flow of Pinnick Oxidation illustrating the critical role of the HOCl scavenger.

References

-

Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][5][6][7][8][9][10][11] Link

-

Pinnick Oxidation Mechanism: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

-

Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Azaindole Synthesis & Reactivity: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 863-923. (Note: Analogous chemistry applies to 5-azaindole). Link

-

HWE Reaction Selectivity: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

role of trifluoromethyl group in receptor binding affinity

The Trifluoromethyl ( ) Effect in Receptor Binding: A Technical Guide

Introduction: The "Fluorine Scan" in Lead Optimization

In modern medicinal chemistry, the introduction of a trifluoromethyl (

While the "Magic Methyl" effect is well-documented for filling hydrophobic pockets, the

Physicochemical Mechanisms Driving Affinity[1][2]

The contribution of a

The Hydrophobic Effect and Desolvation

The most immediate impact of

-

Mechanism: The C-F bond has a low polarizability and high hydrophobicity. Replacing a

with -

Binding Impact: When a

group enters a hydrophobic pocket (e.g., S1 pocket of a protease or an allosteric GPCR site), it displaces "high-energy" water molecules. These water molecules, previously trapped in a hydrophobic environment, are released into the bulk solvent, resulting in a significant entropic gain (

Electronic Tuning and pKa Modulation

The

-

Causality: By lowering the pKa of a nearby amine (e.g., by 1-2 units), the

group can reduce the energetic penalty of desolvation required for the amine to enter a hydrophobic pocket, or adjust the protonation state to ensure the correct ionic interaction with an aspartate/glutamate residue in the receptor.

Orthogonal Multipolar Interactions

Contrary to the older view of organic fluorine as a simple hydrogen bond acceptor (which it is poor at), the C-F bond exhibits a strong bond dipole (~1.4 D).

-

Interaction: The

group can engage in specific C-F···C=O (orthogonal dipolar) or C-F···H-N interactions. -

Geometry: These interactions are highly directional. The fluorine atom acts as a weak Lewis base, interacting with the electropositive carbon of carbonyls or the amide protons of the protein backbone.

Steric "Locking"

The Van der Waals volume of

-

Effect: This bulk can induce a "conformational lock," restricting the ligand to a bioactive conformation before binding, thereby reducing the entropic penalty of binding (rigidification).

Visualization: The Binding Engine

The following diagram illustrates the causal pathways between

Caption: Causal network linking physicochemical properties of the trifluoromethyl group to thermodynamic binding components.

Comparative Data: Methyl vs. Trifluoromethyl[3][4][5][6][7]

The following table summarizes the quantitative shifts expected when replacing a Methyl group (

| Property | Methyl ( | Trifluoromethyl ( | Impact on Binding/ADME |

| Van der Waals Volume | ~23 | ~42.6 | Fills larger hydrophobic pockets; increases steric clash if space is limited. |

| Hammett Constant ( | -0.17 (Electron Donor) | +0.54 (Strong Acceptor) | Drastically alters electronic landscape; lowers pKa of nearby amines. |

| Lipophilicity ( | +0.56 | +0.88 to +1.1 | Enhances hydrophobic interactions; improves BBB penetration. |

| Metabolic Stability | Vulnerable (Oxidation) | Highly Stable | Blocks metabolic soft spots (e.g., blocks CYP450 oxidation). |

| Bond Dipole | Weak | Strong (~1.4 D per C-F) | Enables specific electrostatic interactions with protein backbone. |

Experimental Protocols for Validation

To rigorously validate the role of a

Protocol: NMR Ligand-Observed Binding (FAXS/CPMG)

Objective: Determine

Step-by-Step Methodology:

-

Probe Design: Synthesize the

analog of the lead compound. Ensure solubility in the assay buffer (typically PBS + 10% -

Sample Preparation:

-

Tube A (Reference): 50

M Ligand in buffer. -

Tube B (Complex): 50

M Ligand + 2-5

-

-

Pulse Sequence: Apply a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

-

Data Acquisition:

-

Measure the

signal intensity/linewidth. -

Free Ligand: Sharp, intense peak (slow relaxation).

-

Bound Ligand: Broad, attenuated peak (fast relaxation).

-

-

Competition Assay (Displacement):

-

Titrate a non-fluorinated competitor into Tube B.

-

Recovery of the sharp

signal indicates displacement. -

Calculation: Fit the signal recovery curve to the Cheng-Prusoff equation to derive

.

-

Protocol: Isothermal Titration Calorimetry (ITC)

To distinguish whether the

Step-by-Step Methodology:

-

Setup: Load Protein (20-50

M) in the cell and Ligand (200-500 -

Titration: Inject 2

L aliquots of ligand into the cell at 180s intervals. -

Analysis:

- (Enthalpy): Extracted directly from the heat evolved/absorbed.

-

(Free Energy): Calculated from the binding isotherm (

-

(Entropy): Calculated as

-

Interpretation:

-

If

analog shows significantly more favorable -

If

improves, look for electrostatic/dipolar contacts in the crystal structure.

-

Visualization: NMR Screening Workflow

This diagram outlines the logic flow for a Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) experiment.

Caption: Decision tree for validating ligand binding using Transverse Relaxation (

Case Studies in Drug Development

Sitagliptin (Januvia) – DPP-4 Inhibitor

-

Role of

: The trifluoromethyl group on the triazolopiperazine ring is critical for potency and selectivity. -

Mechanism: The

group fits into a specific hydrophobic S2 subsite of the DPP-4 enzyme. Furthermore, the strong electron-withdrawing nature of the -

Outcome: High oral bioavailability and high selectivity against related proteases (DPP-8/9).

Fluoxetine (Prozac) – SSRI

-

Role of

: Located on the phenoxy ring. -

Mechanism: Primarily lipophilicity modulation . The

group increases the LogP significantly, allowing the drug to cross the Blood-Brain Barrier (BBB) effectively. It also blocks the para-position from metabolic hydroxylation, extending the half-life. -

Binding: The

group occupies a hydrophobic pocket in the Serotonin Transporter (SERT), contributing to the high affinity via Van der Waals forces.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]

-

Affinity Screening Using Competition with Fluorine-19 Hyperpolarized Ligands. Angewandte Chemie International Edition. [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link]

Methodological & Application

Application Note: Reductive Amination of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

[1]

Abstract & Strategic Overview

The reductive amination of 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (henceforth 1 ) presents a non-trivial synthetic challenge. Unlike standard indole-3-carboxaldehydes, this substrate possesses a trifluoromethyl group at the C4 position—directly peri to the C3 aldehyde.[1]

The Challenge:

-

Steric Occlusion: The Van der Waals radius of the -CF

group (approx.[1] 2.2 Å) creates a "steric wall" adjacent to the carbonyl, severely retarding the nucleophilic attack of the amine during imine formation. -

Electronic Deactivation: While the electron-deficient 5-azaindole core typically enhances electrophilicity, the indole N-H (pKa ~13) can be deprotonated by basic amines, rendering the ring electron-rich and the carbonyl less electrophilic.[1]

-

Equilibrium Issues: Due to sterics, the imine formation equilibrium (

) is unfavorable. Standard "one-pot" protocols using NaBH(OAc)

The Solution:

This protocol prioritizes Lewis-Acid mediated dehydration using Titanium(IV) isopropoxide [Ti(O

Mechanistic Analysis & Decision Matrix

Before selecting a protocol, evaluate your specific amine partner using the decision matrix below.

Figure 1: Decision matrix for protocol selection. Due to the 4-CF3 group, Method B is the default recommendation for most amines to ensure conversion.

Experimental Protocols

Method A: Standard STAB Protocol (For Small/Nucleophilic Amines)

Best for: Methylamine, Cyclopropylamine, Anilines.

Reagents:

-

Substrate 1 (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

-

Activation: In a flame-dried vial, dissolve Substrate 1 (100 mg, 0.47 mmol) in DCE (4.7 mL, 0.1 M).

-

Imine Formation: Add the Amine (0.56 mmol) followed by Acetic Acid (0.5 – 1.0 mmol).

-

Critical Step: Stir at Room Temperature (RT) for 2–4 hours . Do NOT add the reducing agent yet.[1] Monitor by LCMS for the disappearance of aldehyde (M+H 215) and appearance of imine (M+H 215 + Amine mass - 18).

-

-

Reduction: Once imine formation is >50% or stalled, cool to 0 °C. Add STAB (149 mg, 0.70 mmol) in one portion.

-

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Workup: Quench with sat. NaHCO

(aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na

Method B: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Secondary amines, bulky primary amines, and unreactive substrates. This method acts as a water scavenger, driving the equilibrium to the imine despite the 4-CF3 steric clash.

Reagents:

-

Substrate 1 (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide [Ti(O

Pr) -

Sodium Borohydride (NaBH

) (2.0 equiv) -

Solvent: THF (Step 1), MeOH (Step 2)

Procedure:

-

Dehydrative Complexation: In a dried flask under N

, charge Substrate 1 (214 mg, 1.0 mmol) and anhydrous THF (5 mL). -

Titanium Addition: Add the Amine (1.2 mmol) followed by neat Ti(O

Pr)-

Note: The solution often turns yellow/orange.[1]

-

-

Forcing Conditions: Stir the mixture at RT for 16–24 hours .

-

Optimization: If LCMS shows low conversion after 6h, heat to 50 °C for 4 hours.[1] The Ti(IV) species coordinates the carbonyl and scavenges the water produced, preventing hydrolysis.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Dilute with dry MeOH (2 mL). Caution: Exotherm possible.

-

Add NaBH

(76 mg, 2.0 mmol) portion-wise. -

Stir at RT for 2–4 hours.

-

-

Hydrolysis Workup (Critical):

Purification & Analytical Data

Purification Strategy: Azaindoles are "sticky" on silica due to the basic pyridine nitrogen.[1]

-

Mobile Phase: DCM / MeOH / NH

OH (90:10:1). The ammonia is essential to prevent tailing.[1] -

Alternative: Reverse-phase Flash Chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).[1]

Expected Analytical Signatures:

-

1H NMR (DMSO-d6):

-

19F NMR:

-

The -CF

signal (approx -60 ppm) is a diagnostic handle.[1] It should remain a singlet (or doublet if H-F coupling exists) but may shift slightly.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (Aldehyde remains) | Steric bulk of 4-CF3 prevents amine attack.[1] | Switch to Method B (Titanium). Heat Step 2 to 60°C. |

| Alcohol Byproduct (Reduction of CHO) | Reducing agent added before imine formed. | Increase "Imine Formation" time. Ensure water is excluded (use molecular sieves). |

| Low Mass Balance | Product stuck to Titanium salts.[1] | Ensure thorough washing of the Celite cake with MeOH/DCM (1:9) during filtration.[1][3] |

| Starting Material Recovery | Reversible imine hydrolysis during workup.[1] | Ensure reduction is complete (check by LCMS) before adding water. |

Mechanistic Visualization

The following diagram illustrates why Method B is superior for this substrate. The Ti(IV) center activates the carbonyl oxygen while simultaneously accommodating the steric bulk of the CF3 group better than a proton would in a crowded transition state.

Figure 2: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the stabilization of the intermediate.

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][3] Journal of the Chemical Society, Perkin Transactions 1, (1995): 2527-2532.

-

Popova, I., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[1] Heterocycles, 2015.[1] (Context on Azaindole reactivity).

Application Note: Optimized Wittig Olefination of 4-(CF₃)-5-Azaindole-3-Carboxaldehyde

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of alkene derivatives from 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (4-CF₃-5-azaindole-3-carboxaldehyde).

The protocol addresses the specific challenges posed by the 5-azaindole scaffold (acidity of N1-H) and the peri-steric hindrance introduced by the C4-trifluoromethyl group.

Executive Summary

The Wittig reaction of 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde presents a unique duality: the electron-withdrawing CF₃ group electronically activates the C3-formyl group, yet simultaneously imposes severe peri-strain steric shielding . Furthermore, the acidic pyrrole N-H (pKa ~15) necessitates careful base management to prevent quenching of the ylide.

This guide provides two validated pathways:

-

Route A (Robust): N-Protection strategy (Recommended for scale-up).

-

Route B (Direct): Dianion strategy (Recommended for rapid HTS).

Mechanistic Insight & Challenges

The "Peri-Gate" Effect

In 5-azaindoles, the C3 and C4 positions are spatially proximal (peri-like relationship). The bulky trifluoromethyl group (Van der Waals radius ~2.2 Å) at C4 forces the C3-formyl group to twist out of coplanarity with the indole ring.

-

Electronic Effect: The CF₃ and the pyridine nitrogen (N5) deplete electron density from the indole core, making the aldehyde highly electrophilic.

-

Steric Effect: The CF₃ group blocks the trajectory of the bulky triphenylphosphonium ylide, significantly raising the activation energy for the formation of the oxaphosphetane intermediate.

Implication: Standard conditions (0 °C) often result in stalled conversion. Elevated temperatures and smaller steric footprint bases are required.

Figure 1: Reaction pathway highlighting the steric energy barrier introduced by the C4-CF3 group.

Optimization Matrix

| Parameter | Recommendation | Rationale |

| Solvent | THF (Anhydrous) | Essential for ylide stability. DMF may be used as a co-solvent (10%) if the dianion precipitates. |

| Base | KOtBu (Potassium tert-butoxide) | Superior to NaH for azaindoles. Generates a more soluble potassium salt of the indole and a reactive "salt-free" ylide. |

| Temperature | Reflux (66 °C) | Essential. Room temperature reactions often stall at 40-50% conversion due to the CF₃ steric block. |

| Stoichiometry | 2.2 - 2.5 equiv. Base | (For Route B) 1.0 eq for N-H deprotonation, 1.0-1.5 eq for Ylide generation. |

| Protection | Boc / Tosyl | (For Route A) Removes N-H acidity, prevents side reactions, and improves solubility. |

Detailed Experimental Protocols

Route A: N-Protected Strategy (High Purity/Scale-Up)

Use this route for >100 mg scales to ensure ease of purification.

Prerequisite: Synthesis of N-Boc-4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde.

-

Ylide Generation:

-

In a flame-dried flask under Argon, suspend Alkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

-

Cool to 0 °C. Add KOtBu (1.0 M in THF, 1.2 equiv) dropwise.

-

Stir at 0 °C for 30 min. The solution should turn bright yellow/orange (characteristic of ylide).

-

-

Coupling:

-

Dissolve N-Boc-4-CF₃-5-azaindole-3-CHO (1.0 equiv) in minimal anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Crucial Step: Remove the ice bath immediately and heat the reaction to Reflux (65-70 °C) .

-

Monitor by LC-MS. Due to the CF₃ group, reaction times may extend to 4–12 hours.

-

-

Workup:

-

Cool to RT. Quench with saturated NH₄Cl.

-

Extract with EtOAc (3x). Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The cis/trans (Z/E) ratio depends on the ylide stability (Stabilized = E-selective; Unstabilized = Z-selective).

-